Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine
Description
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine (CAS: 1157238-16-8) is a secondary amine derivative featuring a 6-methyl-substituted imidazo[2,1-b][1,3]thiazole core. Its molecular formula is C₈H₁₁N₃S, with a molecular weight of 181.26 g/mol. The compound has been explored as a building block in medicinal chemistry, particularly for designing enzyme inhibitors and antitumor agents .
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine |
InChI |
InChI=1S/C8H11N3S/c1-6-7(5-9-2)11-3-4-12-8(11)10-6/h3-4,9H,5H2,1-2H3 |
InChI Key |
ZWLKNZOOHYCFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CNC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Route Summary
The synthesis of methyl({6-methylimidazo[2,1-b]thiazol-5-yl}methyl)amine generally involves:
Detailed Synthetic Steps
Step 1: Formation of 6-methylimidazo[2,1-b]thiazole Core
- Starting from appropriate 2-aminothiazole derivatives, cyclization with α-haloketones or α-haloaldehydes under acidic or basic conditions forms the fused imidazo-thiazole ring.
- Methyl substitution at the 6-position is introduced either by using methyl-substituted precursors or via selective methylation reactions.
Step 2: Introduction of a Reactive Methylene Group at C5
- The 5-position of the imidazo-thiazole ring is functionalized to bear a reactive group suitable for nucleophilic substitution.
- Common intermediates include 5-(chloromethyl) or 5-(hydroxymethyl) derivatives.
- These intermediates are typically prepared by chloromethylation or hydroxymethylation reactions using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Step 3: Nucleophilic Substitution with Methylamine
- The reactive methylene intermediate undergoes nucleophilic substitution with methylamine.
- This reaction is usually performed in a suitable solvent such as ethanol, methanol, or dichloromethane.
- Mild bases or neutral conditions are preferred to avoid side reactions.
- Reaction temperature is controlled between 0°C to room temperature to optimize yield and minimize by-products.
Step 4: Purification and Salt Formation
- The crude product is purified by crystallization or extraction methods.
- For pharmaceutical applications, the free base is often converted to its dihydrochloride salt to improve stability and solubility.
- Salt formation is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline salt.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imidazo-thiazole ring formation | 2-aminothiazole derivatives, α-haloketones/aldehydes, acid/base catalyst | Cyclization under reflux or mild heating |
| Methyl substitution | Methyl iodide or methyl-substituted precursors | Selective methylation or precursor choice |
| Chloromethylation/hydroxymethylation | Formaldehyde, HCl or chloromethyl methyl ether | Controlled conditions to avoid over-chlorination |
| Nucleophilic substitution | Methylamine, solvent (EtOH, MeOH, DCM), mild base if needed | Temperature 0-25°C, reaction time several hours |
| Salt formation | HCl in ethanol or acetone | Crystallization to obtain dihydrochloride salt |
Purification and Characterization
- Purification typically involves solvent extraction, recrystallization, or chromatography.
- The dihydrochloride salt form is favored for pharmaceutical use due to enhanced stability.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
- Powder X-ray diffraction (PXRD) for crystalline forms
- Differential Scanning Calorimetry (DSC) for thermal properties
Solid Dispersion and Formulation Insights
Recent advances include preparation of solid dispersions of this compound with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC), hydroxypropyl methylcellulose (HPMC), and silicon dioxide to improve bioavailability and stability. These dispersions are prepared by:
- Fusion methods (melting drug and carrier together)
- Solvent evaporation techniques (dissolving both in solvent and removing solvent)
- Milling and mixing to achieve homogeneous solid solutions
Research Findings and Industrial Relevance
- The synthetic methods avoid harsh bases or pyrophoric reagents, favoring alkali metal salts for scalability.
- Use of antioxidants like L-ascorbic acid inhibits N-oxide impurity formation, improving product purity.
- Avoidance of column chromatography in final steps enhances industrial feasibility.
- Solid dispersions show improved stability and bioequivalence, critical for pharmaceutical formulation.
Summary Table of Preparation Method Highlights
| Aspect | Description |
|---|---|
| Core synthesis | Cyclization of 2-aminothiazole derivatives with α-haloketones/aldehydes |
| Functionalization | Chloromethylation or hydroxymethylation at C5 position |
| Amination step | Nucleophilic substitution with methylamine under mild conditions |
| Purification | Crystallization, salt formation (dihydrochloride) |
| Industrial improvements | Use of mild bases, antioxidants, avoidance of chromatography |
| Formulation techniques | Solid dispersions with cellulose derivatives and silicon dioxide |
Chemical Reactions Analysis
Types of Reactions
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazothiazole Core
Key Observations :
- 6-Position Substitution : Chloro (Cl) or aryl groups (e.g., 4-methylsulfonylphenyl) enhance COX-2 selectivity and potency compared to methyl .
- Amine Side Chain : Larger substituents (e.g., N,N-dimethyl) improve COX-2 inhibition, while smaller groups (e.g., methylamine) may reduce steric hindrance for binding to other targets .
Pharmacological Comparisons
Cyclooxygenase-2 (COX-2) Inhibition
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) exhibits exceptional COX-2 inhibition (IC₅₀ = 0.08 µM; selectivity index = 313.7) due to:
- 4-Methylsulfonylphenyl group : Enhances hydrophobic interactions and hydrogen bonding with COX-2 active site.
- N,N-Dimethylamine : Optimal size for selectivity over COX-1 (IC₅₀ >100 µM) .
In contrast, the methylamine derivative lacks the bulky sulfonyl group, likely reducing COX-2 affinity. However, its smaller side chain may allow binding to alternative targets like IDO1 or hTDO2 , as seen in related imidazothiazole-urea hybrids (e.g., PDB: 6KPS) .
Antitumor Activity
Imidazothiazole derivatives with 1,3,4-thiadiazole or thiazole extensions show potent cytotoxicity:
- Compound 9b: IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma) .
- Compound 12a : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
The 6-methyl group may enhance metabolic stability compared to unsubstituted analogs.
Biological Activity
Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine, also known as N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C8H11N3S
- Molecular Weight : 180.23 g/mol
- CAS Number : 1258650-30-4
- IUPAC Name : N-methyl(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell growth and proliferation in cancerous cells .
- Nucleic Acid Interaction : The compound interferes with nucleic acid synthesis, which is vital for cellular replication and function. This mechanism is particularly relevant in cancer therapies where rapid cell division is a target for intervention.
- Protein Binding : Studies indicate that this compound can bind to specific proteins, altering their function and leading to downstream effects on cell signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
A series of studies have demonstrated that derivatives of this compound exhibit potent inhibition of DHFR. Compounds derived from this structure showed IC50 values comparable to established inhibitors like methotrexate (MTX), indicating potential for therapeutic applications in treating cancers sensitive to DHFR inhibition .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies involving MCF7 breast cancer cells revealed that this compound induces significant cytotoxicity. The compound led to cell cycle arrest and apoptosis in treated cells, suggesting its potential as an anticancer agent . Furthermore, animal models demonstrated a reduction in tumor volume when treated with this compound compared to controls.
Comparative Analysis with Similar Compounds
The unique imidazole-thiazole structure of this compound distinguishes it from other compounds in its class:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl(6-methylimidazo[2,1-b][1,3]thiazole) | Imidazole-Thiazole Derivative | Moderate DHFR inhibition |
| 6-Methylimidazo[2,1-b][1,3]thiazole derivatives | Similar core structure | Variable cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
